molecular formula C28H20F3N7O B13917794 N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine

N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine

Cat. No.: B13917794
M. Wt: 527.5 g/mol
InChI Key: VIHXUAKPZPXVSW-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-amine, N-[4-[[3-[2-(methylamino)-4-pyrimidinyl]-2-pyridinyl]oxy]-1-naphthalenyl]-6-(trifluoromethyl)- is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazol-2-amine derivatives typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives

    Formation of Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of such complex compounds often involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, catalytic processes, and continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazol-2-amine derivatives can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazol-2-amine derivatives have a wide range of scientific research applications:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Investigated for their potential as therapeutic agents in the treatment of various diseases, including cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-2-amine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, some benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them potential anticancer agents.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazol-2-amine: A simpler derivative with similar core structure.

    2-Methylbenzimidazole: Another benzimidazole derivative with a methyl group at the 2-position.

    2-Phenylbenzimidazole: A benzimidazole derivative with a phenyl group at the 2-position.

Uniqueness

1H-Benzimidazol-2-amine, N-[4-[[3-[2-(methylamino)-4-pyrimidinyl]-2-pyridinyl]oxy]-1-naphthalenyl]-6-(trifluoromethyl)- is unique due to its complex structure, which includes multiple heterocyclic rings and functional groups. This complexity provides it with unique chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C28H20F3N7O

Molecular Weight

527.5 g/mol

IUPAC Name

N-[4-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C28H20F3N7O/c1-32-26-34-14-12-21(35-26)19-7-4-13-33-25(19)39-24-11-10-20(17-5-2-3-6-18(17)24)36-27-37-22-9-8-16(28(29,30)31)15-23(22)38-27/h2-15H,1H3,(H,32,34,35)(H2,36,37,38)

InChI Key

VIHXUAKPZPXVSW-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)C2=C(N=CC=C2)OC3=CC=C(C4=CC=CC=C43)NC5=NC6=C(N5)C=C(C=C6)C(F)(F)F

Origin of Product

United States

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